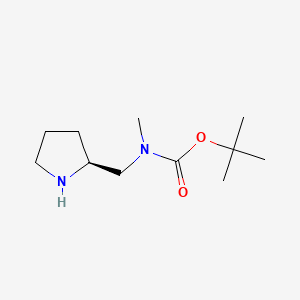

(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-6-5-7-12-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAKRZOPSFPOGC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692891 | |

| Record name | tert-Butyl methyl{[(2S)-pyrrolidin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172477-91-7 | |

| Record name | tert-Butyl methyl{[(2S)-pyrrolidin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-methyl-N-{[(2S)-pyrrolidin-2-yl]methyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Substitution with Tert-Butyl Carbamate

The most widely reported method involves the reaction of (S)-methyl pyrrolidine-2-carboxylate with tert-butyl carbamate under nucleophilic substitution conditions. This two-step process typically employs a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Reaction Conditions

-

Step 1 : Activation of tert-butyl carbamate with K₂CO₃ (2.0 equiv) in DCM at 20°C under inert atmosphere.

-

Step 2 : Addition of (S)-methyl pyrrolidine-2-carboxylate (1.0 equiv) and stirring for 16 hours.

Yield : 28–81% after silica gel chromatography.

Key Factor : Prolonged reaction times (>12 hours) improve conversion but risk racemization.

Enantioselective Catalysis

Recent advances utilize chiral catalysts to enhance enantiomeric excess (ee). For example, palladium-catalyzed asymmetric allylic alkylation achieves >95% ee when using (S)-BINAP ligands. However, this method remains limited to laboratory-scale applications due to catalyst costs.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols favor continuous flow reactors to minimize side reactions. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25–30°C | |

| Residence Time | 2–4 hours | |

| Solvent | THF/DCM (3:1 v/v) | |

| Throughput | 50–100 kg/day |

Advantages : Higher reproducibility and reduced purification burden compared to batch processes.

Purification Strategies

-

Crystallization : Recrystallization from ethyl acetate/hexane yields 99% purity.

-

Chromatography : Silica gel columns with methanol/chloroform (1:9 v/v) resolve diastereomers.

Optimization of Reaction Parameters

Solvent Effects

Comparative studies reveal solvent polarity critically impacts yield:

| Solvent | Yield (%) | Racemization (%) |

|---|---|---|

| DCM | 28 | <2 |

| THF | 45 | 5 |

| DMF | 62 | 12 |

Trade-off : Polar aprotic solvents (e.g., DMF) enhance reactivity but increase racemization.

Temperature Control

Maintaining temperatures below 30°C is essential to preserve stereochemical integrity. Elevated temperatures (>40°C) result in 15–20% racemization.

Analytical Characterization

Spectroscopic Validation

Chiral HPLC

Chiralpak IC-3 columns (hexane/ethanol 70:30) resolve enantiomers, verifying >99% ee.

Challenges and Mitigation Strategies

Racemization During Synthesis

Racemization occurs via base-mediated epimerization. Mitigation includes:

Low Yields in Scale-Up

Industrial batches often face yield drops due to inefficient mixing. Solutions include:

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted carbamates.

Wissenschaftliche Forschungsanwendungen

(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored as a precursor for the development of new pharmaceuticals with potential therapeutic effects.

Wirkmechanismus

The mechanism of action of (S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, (S)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate is compared to other tert-butyl carbamate derivatives with variations in substituents, ring systems, and stereochemistry. Key comparisons include:

Structural Analogues with Pyridine Moieties

Pyridine-containing carbamates, such as tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate (C₁₄H₂₁N₃O₄, MW: 295.33 g/mol), exhibit distinct electronic properties due to the aromatic pyridine ring. These derivatives are often used in kinase inhibitor synthesis, where the pyridine’s electron-deficient nature facilitates π-stacking interactions in biological targets. In contrast, the pyrrolidine moiety in the target compound provides a flexible, basic nitrogen for hydrogen bonding .

Cyclohexyl and Cyclopropane Derivatives

Compounds like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (C₁₃H₂₆N₂O₃, MW: 270.36 g/mol) feature rigid cyclohexane rings, which impose steric constraints. Such derivatives are common in protease inhibitor scaffolds, where conformational rigidity enhances binding specificity. The pyrrolidine ring in the target compound offers greater flexibility, enabling adaptability in molecular recognition .

Halogen-Substituted Carbamates

tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate (C₁₅H₂₂ClN₃O₄, MW: 343.80 g/mol) incorporates a chlorine atom, increasing electrophilicity and reactivity in cross-coupling reactions.

Enantiomeric Considerations

The S-configuration of the target compound contrasts with the R-enantiomer of structurally similar carbamates. For example, in tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (C₁₇H₂₇ClIN₃O₃, MW: 508.78 g/mol), stereochemistry at multiple centers influences biological activity. The S-enantiomer of the target compound may exhibit superior binding in chiral environments, such as enzyme active sites .

Physicochemical Properties

Stability and Reactivity

The target compound’s pyrrolidine ring confers moderate basicity (pKa ~10–11), while the Boc group ensures stability in neutral and basic conditions. In contrast:

- Pyridine derivatives are less basic (pKa ~1–5) but more thermally stable due to aromaticity .

- Halogenated carbamates exhibit higher reactivity in SNAr (nucleophilic aromatic substitution) reactions .

- Cyclohexane derivatives may undergo ring-opening under strongly acidic conditions, limiting their utility in low-pH environments .

Biologische Aktivität

(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate, with the CAS number 172477-91-7, is a chiral compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C10H20N2O2. Its structural characteristics include:

- Pyrrolidine ring : Imparts specific conformational flexibility.

- Carbamate functional group : Enhances solubility and reactivity.

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The compound can function as an inhibitor or modulator , influencing biochemical pathways that are crucial in various physiological processes. The exact mechanism can vary based on the specific biological target involved.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, which can lead to altered cellular signaling and physiological responses. For instance, it has been studied for its potential to inhibit protein methyltransferases, which play significant roles in gene expression regulation and cellular signaling pathways .

Research Applications

This compound is utilized in several fields:

- Medicinal Chemistry : As a precursor in the synthesis of pharmaceuticals targeting neurological disorders and cancer.

- Biological Studies : Investigated for its role in enzyme inhibition and receptor binding.

- Chemical Synthesis : Used as an intermediate in the production of complex organic molecules.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Boc-4-Piperidin-1-ylmethyl-piperidine | Similar piperidine structure | Enzyme inhibitors, receptor modulators |

| 1-Boc-4-aminomethylpiperidine | Amino group instead of pyrrolidinylmethyl | Varies; potential enzyme interactions |

| 1-Boc-4-hydroxypiperidine | Hydroxyl group modification | Altered solubility and reactivity |

The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and biological activity compared to these analogs.

Case Study 1: Inhibition of Protein Methyltransferases

A study investigated the inhibitory effects of this compound on protein methyltransferases using MALDI-MS assays. Results indicated that at concentrations as low as 50 nM, the compound significantly reduced tri-methylation of substrate peptides, demonstrating its potential as a selective inhibitor .

Case Study 2: Synthesis of Bioactive Molecules

The compound has been successfully employed as an intermediate in synthesizing bioactive molecules with therapeutic potential against various diseases. Its ability to undergo oxidation and reduction reactions allows for the generation of diverse derivatives that can be tailored for specific biological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves carbamate protection strategies. For example, tert-butyl carbamates are often synthesized via reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. To ensure stereochemical integrity, chiral auxiliaries or enantioselective catalysis may be employed. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiomeric purity. Reactions should be monitored by TLC or LC-MS to confirm intermediate formation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of carbamate C=O stretching (~1680–1720 cm⁻¹).

- Chiral Analysis : Chiral HPLC with a polysaccharide-based column to assess enantiomeric excess .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Compatibility testing with common lab solvents (e.g., DMSO, acetonitrile) is recommended for long-term stability studies .

Advanced Research Questions

Q. What reaction mechanisms govern the hydrolysis of this compound under acidic or basic conditions?

- Methodological Answer : Acidic hydrolysis (e.g., HCl in dioxane) cleaves the tert-butyl carbamate via protonation of the carbonyl oxygen, leading to tert-butanol and the corresponding ammonium salt. Basic conditions (e.g., NaOH) deprotonate the amine, facilitating nucleophilic attack on the carbamate carbonyl. Kinetic studies using pH-dependent UV-Vis spectroscopy or NMR can elucidate rate constants and transition states .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from rotameric equilibria or impurities. Strategies include:

- Variable-Temperature NMR : To coalesce rotamer signals.

- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton-carbon correlations.

- Comparative Analysis : Cross-check data with structurally similar tert-butyl carbamates (e.g., tert-butyl (S)-2-carbamimidoylpyrrolidine-1-carboxylate) .

Q. What experimental approaches are used to investigate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorescence-based or colorimetric readouts (e.g., NADH depletion for dehydrogenase targets).

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with proteins.

- Cellular Uptake : Radiolabeling (³H/¹⁴C) or fluorescent tagging to track intracellular localization .

Q. How does the tert-butyl group influence the compound’s stability under high-temperature or photolytic conditions?

- Methodological Answer : The tert-butyl group enhances steric protection against thermal degradation. Stability can be tested via:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.

- Photostability Chambers : Expose to UV light (e.g., 254 nm) and monitor degradation by HPLC.

- Accelerated Aging Studies : Store at elevated temperatures (40–60°C) and quantify residual compound .

Q. What strategies are recommended for optimizing enantioselective synthesis of this compound on a multi-gram scale?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for kinetic resolution.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid).

- Process Optimization : DOE (Design of Experiments) to refine parameters like solvent polarity, temperature, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.